2-((6-Thiomorpholinopyridazin-3-yl)oxy)acetic acid
Description
Properties
IUPAC Name |
2-(6-thiomorpholin-4-ylpyridazin-3-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c14-10(15)7-16-9-2-1-8(11-12-9)13-3-5-17-6-4-13/h1-2H,3-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNKKCLPLFTNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NN=C(C=C2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((6-Thiomorpholinopyridazin-3-yl)oxy)acetic acid, with the CAS number 2098117-18-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H13N3O3S
- Molecular Weight : 255.2935 g/mol
- SMILES Notation : OC(=O)COc1ccc(nn1)N1CCSCC1
Synthesis
The synthesis of 2-((6-Thiomorpholinopyridazin-3-yl)oxy)acetic acid typically involves the reaction of pyridazine derivatives with thiomorpholine and acetic acid under controlled conditions. The compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures to 2-((6-Thiomorpholinopyridazin-3-yl)oxy)acetic acid exhibit significant antimicrobial properties. For example, related pyridazine derivatives have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL .
Cytotoxicity
The cytotoxic potential of this compound can be assessed through various assays. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy. For instance, compounds derived from similar scaffolds have shown LC50 values indicating effective cytotoxicity against brine shrimp larvae, a common preliminary test for cytotoxicity .
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the therapeutic potential of 2-((6-Thiomorpholinopyridazin-3-yl)oxy)acetic acid. Preliminary data suggest that it may inhibit specific protein kinases involved in cancer progression, which could make it a candidate for further development in targeted therapies.
Case Studies
Several research studies have explored the biological activities of compounds related to 2-((6-Thiomorpholinopyridazin-3-yl)oxy)acetic acid:
- Antioxidant Activity : Compounds similar to this acid have been evaluated for their antioxidant properties using assays like DPPH and ABTS radical scavenging tests. These studies often report significant free radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory effects in animal models, indicating that they could be beneficial in treating inflammatory diseases by modulating pathways such as NF-kB signaling .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of Key Features
| Compound Name (CAS) | Core Structure | Functional Groups | Potential Applications |
|---|---|---|---|
| 2-(6-Methylpyridin-3-yl)acetic acid (19733-96-1) | Pyridine | Methyl, acetic acid | Intermediate in organic synthesis |
| 3-[(2-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (477867-85-9) | Bicyclic heptane | Chloroanilino, carboxylic acid | Drug discovery (e.g., enzyme inhibitors) |
| CIS-4-(4-Cyanobenzoyl)cyclohexane-1-carboxylic acid (1026678-38-5) | Cyclohexane | Cyanobenzoyl, carboxylic acid | Materials science or ligand design |
| 2-((6-Thiomorpholinopyridazin-3-yl)oxy)acetic acid | Pyridazine + thiomorpholine | Thiomorpholine, ether, carboxylic acid | Hypothesized: Kinase inhibition, antimicrobial |
Key Differences:
Sulfur vs. Oxygen : The thiomorpholine group (with sulfur) may confer improved lipophilicity or metabolic stability compared to oxygen-containing morpholine analogs, influencing pharmacokinetics .
Functional Group Arrangement : The ether linkage in the target compound differs from direct carbonyl or methyl substitutions in analogs, altering conformational flexibility and solubility .
Research Findings and Limitations
No direct studies on 2-((6-Thiomorpholinopyridazin-3-yl)oxy)acetic acid are cited in the provided evidence. However, research on related compounds suggests:
- Pyridazine derivatives often exhibit kinase inhibitory activity (e.g., targeting EGFR or VEGFR) due to nitrogen-rich aromatic systems .
- Thiomorpholine moieties in drugs like linezolid analogs enhance antibacterial efficacy by improving membrane penetration .
Gaps in Data :
- No experimental data (e.g., IC50, solubility, toxicity) for the target compound.
- Limited evidence on synthetic routes or stability.
Preparation Methods
Synthesis of 6-Thiomorpholinopyridazin-3-ol Intermediate
The starting point involves preparing the 6-thiomorpholinopyridazin-3-ol intermediate. This is achieved by:
- Reacting a halogenated pyridazine derivative (e.g., 3-chloropyridazine) with thiomorpholine under nucleophilic aromatic substitution conditions.
- The thiomorpholine acts as a nucleophile, displacing the halogen at the 6-position to form the 6-thiomorpholinopyridazin-3-ol compound.
This step is crucial as it sets the stage for the ether bond formation with the acetic acid moiety.
O-Alkylation with Haloacetic Acid Esters
The 6-thiomorpholinopyridazin-3-ol intermediate is then subjected to O-alkylation:
- The hydroxyl group on the pyridazine ring is alkylated using haloacetic acid esters (e.g., ethyl bromoacetate or chloroacetate) in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
- This reaction forms the corresponding ester, 2-((6-thiomorpholinopyridazin-3-yl)oxy)acetic acid ester intermediate.
The choice of base and solvent is critical for achieving high yields and selectivity.
Hydrolysis to Free Acid
- The ester intermediate undergoes acidic or basic hydrolysis to convert the ester group into the free carboxylic acid.
- Typical hydrolysis conditions include refluxing with aqueous acids (e.g., HCl or acetic acid mixtures) or bases under controlled temperature to avoid decomposition.
- Mild conditions such as trifluoroacetic acid in methylene chloride at room temperature may be used to preserve sensitive groups and improve yield.
This step yields the target compound, 2-((6-thiomorpholinopyridazin-3-yl)oxy)acetic acid, in purified form.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | Thiomorpholine, halogenated pyridazine | DMF or similar | Room temp to 80 °C | 70–85 | Base may be added to facilitate reaction |
| O-Alkylation | Ethyl bromoacetate or chloroacetate, K2CO3 | DMF | 60–80 °C | 75–90 | Anhydrous conditions preferred |
| Hydrolysis | Acidic (HCl/acetic acid) or basic hydrolysis | Aqueous or organic | Reflux or RT (mild) | 80–95 | Mild hydrolysis preserves functional groups |
Research Findings and Optimization
- The use of potassium carbonate as a base in DMF for the alkylation step provides good selectivity and high yields due to efficient deprotonation of the hydroxyl group and solubility of reagents.
- Hydrolysis under mild acidic conditions (e.g., trifluoroacetic acid in methylene chloride) improves the yield by preventing side reactions such as cleavage of sensitive ether bonds or ring opening.
- Attempts to perform direct condensation or Knoevenagel-type reactions to form related derivatives have shown limitations due to decomposition or incomplete reactions under typical conditions, highlighting the necessity of stepwise synthesis.
- Purification is generally achieved by flash chromatography or recrystallization, ensuring high purity for research applications.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| Formation of 6-thiomorpholinopyridazin-3-ol | Thiomorpholine, halogenated pyridazine, base | High regioselectivity | Requires careful control of substitution position |
| O-Alkylation with haloacetic esters | Ethyl bromoacetate, K2CO3, DMF | High yield, mild conditions | Sensitive to moisture, requires anhydrous solvents |
| Hydrolysis to free acid | Acidic or basic hydrolysis, mild conditions | High purity product | Potential for side reactions under harsh conditions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
